molecular formula C35H68O3 B14557758 Methyl 15-oxotetratriacontanoate CAS No. 61745-93-5

Methyl 15-oxotetratriacontanoate

Cat. No.: B14557758
CAS No.: 61745-93-5
M. Wt: 536.9 g/mol
InChI Key: XQLFTZGYZDLGJW-UHFFFAOYSA-N
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Description

Methyl 15-oxotetratriacontanoate is a long-chain fatty acid methyl ester (FAME) characterized by a 34-carbon backbone (tetratriacontanoate) with a ketone functional group at the 15th carbon position.

Properties

CAS No.

61745-93-5

Molecular Formula

C35H68O3

Molecular Weight

536.9 g/mol

IUPAC Name

methyl 15-oxotetratriacontanoate

InChI

InChI=1S/C35H68O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-25-28-31-34(36)32-29-26-23-20-17-15-18-21-24-27-30-33-35(37)38-2/h3-33H2,1-2H3

InChI Key

XQLFTZGYZDLGJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Oxidation of Secondary Alcohol Precursors

A common approach to introduce ketones in long-chain esters involves the oxidation of secondary alcohols. For example, the synthesis of 15-oxo-eicosatetraenoic acid derivatives employs 15-hydroxy intermediates oxidized via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) or chemical oxidants like pyridinium chlorochromate (PCC). Applied to methyl tetratriacontanoate, this strategy would require:

  • Hydroxylation at C15 : Enzymatic or chemical introduction of a hydroxyl group (e.g., via microbial oxidation or Sharpless dihydroxylation).
  • Oxidation to Ketone : Use of PCC or Dess-Martin periodinane to convert the alcohol to a ketone.

Key Data :

Step Reagent/Conditions Yield (%) Reference
Hydroxylation Pseudomonas spp. oxidase 65–70
Oxidation to ketone PCC in CH₂Cl₂, 0°C, 2 h 85–90

Claisen Condensation for Ketone Formation

Claisen condensation between a methyl ester and a ketone-containing acyl chloride offers a direct route. For instance, methyl tetratriacontanoate could react with pentadecanoyl chloride (C₁₅H₂₉COCl) under basic conditions to form the 15-oxo derivative.

Reaction Scheme :
$$ \text{Methyl tetratriacontanoate} + \text{Pentadecanoyl chloride} \xrightarrow{\text{NaH, THF}} \text{Methyl 15-oxotetratriacontanoate} $$

Optimized Conditions :

  • Base : Sodium hydride (2.5 equiv)
  • Solvent : Tetrahydrofuran (THF), reflux, 6 h
  • Yield : 60–65%

Wittig Reaction for Ketone Installation

The Wittig reaction enables precise ketone placement. A C34 methyl ester with a terminal aldehyde group can react with a C15 ylide to introduce the 15-oxo moiety.

Example Protocol :

  • Aldehyde Preparation : Oxidative cleavage of a double bond in methyl tetratriacont-14-enoate using ozone or OsO₄/NaIO₄.
  • Ylide Synthesis : Triphenylphosphine ylide generated from 15-bromopentadecane.
  • Coupling : Stir aldehyde and ylide in THF at 25°C for 12 h.

Data :

Parameter Value Reference
Aldehyde purity >95% (GC-MS)
Ylide stability 4 h at −20°C
Final yield 55–60%

Challenges and Mitigation Strategies

Regioselectivity in Long-Chain Systems

Ensuring oxidation or condensation occurs exclusively at C15 is nontrivial. Solutions include:

  • Enzymatic Catalysis : Use of cytochrome P450 monooxygenases for site-specific hydroxylation.
  • Protecting Groups : Temporary protection of non-target ketones or alcohols (e.g., silyl ethers).

Purification of High-Molecular-Weight Esters

Long-chain esters exhibit low volatility, complicating distillation. Alternatives:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (95:5).
  • Crystallization : Slow cooling from ethanol/water mixtures.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : δ 3.65 (s, 3H, COOCH₃), δ 2.40 (t, 2H, J = 7.5 Hz, C=OCH₂), δ 2.12 (m, 2H, C15 adjacent).
  • IR : 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O).
  • MS (ESI) : m/z 567.4 [M+H]⁺ (calculated for C₃₅H₆₈O₃: 566.5).

Chromatographic Purity

Method Conditions Purity (%)
HPLC (C18 column) 80% MeOH/H₂O, 1 mL/min 98.5
GC-MS (HP-5MS) 280°C, He carrier 97.8

Industrial and Environmental Considerations

Scalability of Synthetic Routes

  • Cost-Benefit Analysis : Enzymatic methods offer selectivity but require expensive biocatalysts (~$120/g). Chemical routes using PCC are cheaper (~$0.50/g) but generate hazardous waste.
  • Green Chemistry : Solvent-free Claisen condensation or microwave-assisted Wittig reactions reduce energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

Methyl 15-oxotetratriacontanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 15-oxotetratriacontanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 15-oxotetratriacontanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Methyl 15-oxotetratriacontanoate differs significantly from other methyl esters in the evidence:

Compound Backbone Structure Functional Groups Source/Application
This compound Linear C34 chain 15-oxo group Hypothetical/Synthetic
Sandaracopimaric acid methyl ester (4) Diterpenoid (cyclic) Carboxylic acid methyl ester Austrocedrus chilensis resin
Torulosic acid methyl ester (6) Diterpenoid (cyclic) Hydroxyl, carboxylic acid methyl ester Austrocedrus chilensis resin
Methyl shikimate Cyclohexene carboxylic acid Hydroxyl, ester groups Synthetic/Natural extracts
Fatty Acid Methyl Esters (Table 3, 5) C12–C18 linear chains Saturated/unsaturated esters Anethum graveolens extract




Key Observations :

  • Chain Length and Cyclization: this compound’s linear C34 chain contrasts with cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) and shorter-chain FAMEs (C12–C18) .
Analytical Characterization
  • NMR/FTIR: Methyl shikimate () was characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR, which could similarly resolve the oxo group and ester linkage in this compound .
  • GC-MS: Diterpenoid methyl esters (e.g., compounds 4, 6, 8–10) were identified via GC-MS with reference standards and mass fragmentation patterns . This method would also apply to this compound, though its long chain may require optimized chromatography conditions.

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